molecular formula C25H25N5O3S B11494402 2-[(8,8-dimethyl-5-phenyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

2-[(8,8-dimethyl-5-phenyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B11494402
M. Wt: 475.6 g/mol
InChI Key: KRYUGWBMTSIJGF-UHFFFAOYSA-N
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Description

2-[(8,8-dimethyl-5-phenyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8,8-dimethyl-5-phenyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tricyclic core structure.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.

    Acetamide Formation: The final step involves the acylation of the intermediate with 3-methoxyphenylacetic acid or its derivatives under conditions such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfanyl group, leading to various reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its complex structure. It could potentially interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might have activity against certain diseases, although detailed studies would be required to confirm this.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 2-[(8,8-dimethyl-5-phenyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(8,8-dimethyl-5-phenyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
  • 2-[(8,8-dimethyl-5-phenyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-[(8,8-dimethyl-5-phenyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25N5O3S

Molecular Weight

475.6 g/mol

IUPAC Name

2-[(11,11-dimethyl-7-phenyl-12-oxa-3,4,6,8-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C25H25N5O3S/c1-25(2)13-20-19(14-33-25)23-28-29-24(30(23)22(27-20)16-8-5-4-6-9-16)34-15-21(31)26-17-10-7-11-18(12-17)32-3/h4-12H,13-15H2,1-3H3,(H,26,31)

InChI Key

KRYUGWBMTSIJGF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C3=NN=C(N3C(=N2)C4=CC=CC=C4)SCC(=O)NC5=CC(=CC=C5)OC)C

Origin of Product

United States

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